molecular formula C8H10O3 B3359841 1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one CAS No. 87773-61-3

1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one

Cat. No.: B3359841
CAS No.: 87773-61-3
M. Wt: 154.16 g/mol
InChI Key: BBVRJBLVPGDGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one is an organic compound featuring a furan ring substituted with a hydroxymethyl group and a propanone moiety. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the functional groups that can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one can be synthesized through several methods. One common approach involves the condensation of 5-hydroxymethylfurfural with acetone under acidic or basic conditions. The reaction typically proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 5-hydroxymethylfurfural reacts with the ketone group of acetone to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as solid acids or bases can be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in electron transfer reactions, while the hydroxymethyl and carbonyl groups can form hydrogen bonds with biological targets, influencing their function .

Properties

IUPAC Name

1-[3-(hydroxymethyl)furan-2-yl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(10)4-8-7(5-9)2-3-11-8/h2-3,9H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVRJBLVPGDGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522638
Record name 1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87773-61-3
Record name 1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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